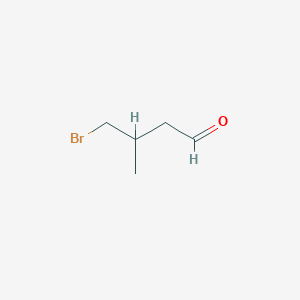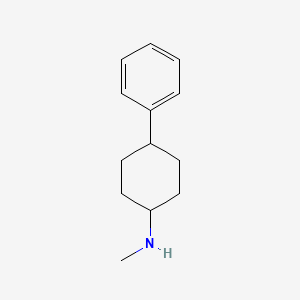
4-Methoxy-2-(piperazin-1-YL)pyrimidine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methoxy-2-(piperazin-1-YL)pyrimidine hydrochloride is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are six-membered heterocyclic organic compounds containing two nitrogen atoms at positions 1 and 3
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-(piperazin-1-YL)pyrimidine hydrochloride typically involves the reaction of 4-methoxypyrimidine with piperazine in the presence of a suitable solvent and catalyst. The reaction conditions may vary, but common solvents include ethanol or acetonitrile, and catalysts such as triethylamine or potassium carbonate are often used. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production processes.
化学反应分析
Types of Reactions
4-Methoxy-2-(piperazin-1-YL)pyrimidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or iodine (I2).
Major Products Formed
Oxidation: Formation of 4-hydroxy-2-(1-piperazinyl)pyrimidine.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of halogenated or alkylated pyrimidine derivatives.
科学研究应用
4-Methoxy-2-(piperazin-1-YL)pyrimidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-Methoxy-2-(piperazin-1-YL)pyrimidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
2-(1-Piperazinyl)-4,6-dichloropyrimidine: Known for its antimicrobial activity.
4-Chloro-5-{4-[2-(2-methoxyphenoxy)-ethyl]-1-piperazinyl}-3(2H)-pyridazinone: Exhibits α1 antagonist activity.
3-(Piperazin-1-yl)-1,2-benzothiazole: Used as an antipsychotic drug.
Uniqueness
4-Methoxy-2-(piperazin-1-YL)pyrimidine hydrochloride is unique due to its methoxy group, which can undergo various chemical modifications, making it a versatile compound for synthetic and medicinal chemistry
属性
分子式 |
C9H15ClN4O |
|---|---|
分子量 |
230.69 g/mol |
IUPAC 名称 |
4-methoxy-2-piperazin-1-ylpyrimidine;hydrochloride |
InChI |
InChI=1S/C9H14N4O.ClH/c1-14-8-2-3-11-9(12-8)13-6-4-10-5-7-13;/h2-3,10H,4-7H2,1H3;1H |
InChI 键 |
MRMNURXLOQUKRP-UHFFFAOYSA-N |
规范 SMILES |
COC1=NC(=NC=C1)N2CCNCC2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


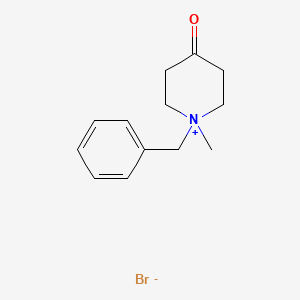

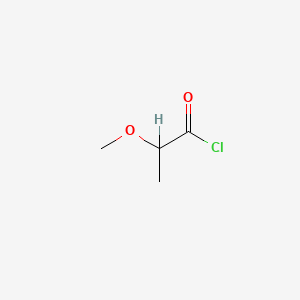


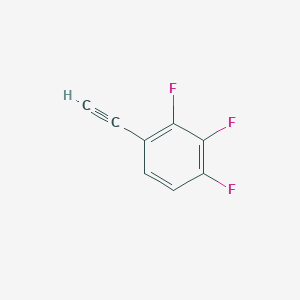
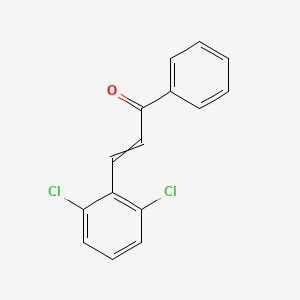
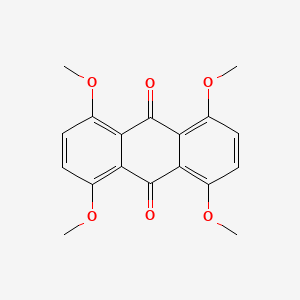

![N-[(Indol-3-yl)methyl]propanamide](/img/structure/B8740459.png)
